molecular formula C7H10N2O2 B578737 5-(aminomethyl)-N-methylfuran-2-carboxamide CAS No. 1210706-38-9

5-(aminomethyl)-N-methylfuran-2-carboxamide

Cat. No. B578737
CAS RN: 1210706-38-9
M. Wt: 154.169
InChI Key: FGDPZSJGKXOHEM-UHFFFAOYSA-N
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Description

The compound “5-(aminomethyl)-N-methylfuran-2-carboxamide” is a furan derivative. Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The “aminomethyl” group suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-), and “N-methyl” indicates a methyl group attached to a nitrogen atom. The “carboxamide” part implies the presence of a carboxyl group (-COOH) that has been modified into an amide (-CONH2 or -CONR2).


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of furan-derivative compounds often involves reactions that yield significant intermediates for further chemical transformations. For example, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation, cyclization, and subsequent reactions leading to derivatives with potential chemical utility (Maadadi et al., 2015). Such processes are crucial in developing novel compounds for various applications, including materials science and pharmaceuticals.

Pharmacological Applications

  • Research into furan-derivatives also extends to pharmacological investigations. For example, the design, synthesis, and antibacterial activity assessment of Nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, reveal these compounds' potential against Gram-positive and Gram-negative bacteria (Hassan et al., 2020). Such studies are foundational in the search for new antibiotics.

Enzyme Inhibition for Therapeutic Targets

  • The investigation of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides for their inhibition of cathepsins B and K presents a route to discovering therapeutic agents for diseases where these enzymes are implicated (Lukić et al., 2017). Such research is vital in developing treatments for conditions like osteoporosis and certain cancers.

Chemical Functionalization and Material Science

  • Studies on bidentate auxiliaries for Pd-catalyzed C(sp(3))-H bond activation, such as those using isoxazole-3-carboxamide derivatives, showcase the potential for creating γ-substituted non-natural amino acids (Pasunooti et al., 2015). This research is significant for developing novel materials and pharmaceuticals.

Antiprotozoal Agents

  • The synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents demonstrate the importance of furan derivatives in addressing parasitic infections (Ismail et al., 2004). Such compounds can lead to new treatments for diseases caused by parasites like Trypanosoma and Plasmodium species.

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(aminomethyl)-N-methylfuran-2-carboxamide”. For instance, if it’s used as a drug, the mechanism of action would depend on the drug’s target in the body .

Future Directions

The future directions for “5-(aminomethyl)-N-methylfuran-2-carboxamide” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials .

properties

IUPAC Name

5-(aminomethyl)-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPZSJGKXOHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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